molecular formula C15H18ClN3O B2859404 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide CAS No. 1510893-30-7

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide

Cat. No.: B2859404
CAS No.: 1510893-30-7
M. Wt: 291.78
InChI Key: AZCIRTKBESWKHX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents.

    Amidation: The final step involves the formation of the benzamide by reacting the amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts (e.g., palladium on carbon) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction of the cyano group would produce an amine.

Scientific Research Applications

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-benzamide: Lacks the methyl group on the benzene ring.

    N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide: Lacks the chloro group.

Uniqueness

The presence of the chloro, cyano, and piperidinyl groups in 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide makes it unique compared to its analogs

Properties

IUPAC Name

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11-7-12(9-13(16)8-11)14(20)18-15(10-17)3-5-19(2)6-4-15/h7-9H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCIRTKBESWKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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